molecular formula C15H13N3O3 B14373466 Propanediamide, 2-(hydroxyimino)-N,N'-diphenyl- CAS No. 91731-71-4

Propanediamide, 2-(hydroxyimino)-N,N'-diphenyl-

Cat. No.: B14373466
CAS No.: 91731-71-4
M. Wt: 283.28 g/mol
InChI Key: ZTLJDBYKVQYJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of two phenyl groups and a hydroxyimino functional group attached to a propanediamide backbone. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with hydroxylamine to form benzohydroxamic acid, which is then reacted with phosgene to yield the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions include nitroso, nitro, amine, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also modulate signaling pathways by interacting with specific receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzohydroxamic Acid: Shares the hydroxyimino functional group but lacks the propanediamide backbone.

    N-Phenylhydroxylamine: Contains a similar hydroxyimino group but differs in the overall structure.

    Diphenylamine: Lacks the hydroxyimino group but has a similar phenyl-substituted amine structure.

Uniqueness

Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- is unique due to its combination of the hydroxyimino group with a propanediamide backbone and phenyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

91731-71-4

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-hydroxyimino-N,N'-diphenylpropanediamide

InChI

InChI=1S/C15H13N3O3/c19-14(16-11-7-3-1-4-8-11)13(18-21)15(20)17-12-9-5-2-6-10-12/h1-10,21H,(H,16,19)(H,17,20)

InChI Key

ZTLJDBYKVQYJCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NO)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.